2,3,6-Tri-o-methyl-d-glucose

Description

Structure

3D Structure

Properties

CAS No. |

4234-44-0 |

|---|---|

Molecular Formula |

C9H18O6 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |

InChI |

InChI=1S/C9H18O6/c1-13-5-6(11)8(12)9(15-3)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |

InChI Key |

PWBXSZOZBWBLEW-BZNPZCIMSA-N |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Molecular Structure of 2,3,6-Tri-O-methyl-D-glucose

Introduction:

2,3,6-Tri-O-methyl-D-glucose is a partially methylated derivative of D-glucose, a fundamental monosaccharide in biochemistry and organic chemistry. In this derivative, specific hydroxyl groups on the glucose backbone are replaced by methyl ether groups. This modification is crucial in carbohydrate research, particularly in methylation analysis, for determining the linkage positions in polysaccharides and oligosaccharides. Understanding its precise structure is essential for interpreting experimental results in glycobiology and related fields.

Core Molecular Framework

The foundational structure of this compound is the D-glucose molecule. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group (in its open-chain form). In solution, glucose predominantly exists as a cyclic hemiacetal, forming a six-membered ring known as a pyranose ring. This ring is formed by the reaction of the hydroxyl group on carbon 5 (C5) with the aldehyde group on carbon 1 (C1).

The "D" designation refers to the stereochemistry at carbon 5. In the Fischer projection of the open-chain form, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right side.

Methylation Pattern

The name "2,3,6-Tri-O-methyl" specifies the exact locations of the three methyl groups. The "O" indicates that the methyl group is attached to an oxygen atom, forming an ether linkage (-OCH₃).

-

C2 Position: The hydroxyl group on the second carbon is replaced by a methoxy (B1213986) group.

-

C3 Position: The hydroxyl group on the third carbon is replaced by a methoxy group.

-

C6 Position: The hydroxyl group on the sixth carbon (the primary alcohol) is replaced by a methoxy group.

Consequently, the hydroxyl groups at the C1 (anomeric) and C4 positions remain unmodified and are available for further reaction or interaction.

Anomeric Forms and Conformation

Like D-glucose, this compound exists in two anomeric forms in solution, designated as alpha (α) and beta (β). These anomers differ in the stereochemical configuration at the anomeric carbon (C1).

-

α-anomer: The hydroxyl group at C1 is in an axial position (pointing down in the standard chair conformation).

-

β-anomer: The hydroxyl group at C1 is in an equatorial position (pointing out from the side in the standard chair conformation).

These two forms are in equilibrium with each other and a minuscule amount of the open-chain aldehyde form via a process called mutarotation. The most stable conformation for the pyranose ring is the chair conformation.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₆ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |

| CAS Number | 4234-44-0 | [1][4] |

Structural Visualization

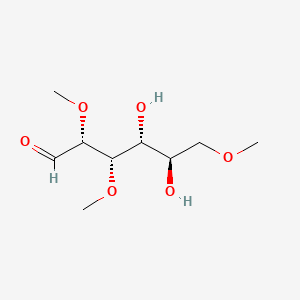

The following diagram illustrates the chemical structure of the β-anomer of 2,3,6-Tri-O-methyl-D-glucopyranose.

Figure 1: Chemical structure of β-D-2,3,6-Tri-O-methyl-glucopyranose.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Tri-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,3,6-Tri-O-methyl-D-glucose, a partially methylated monosaccharide. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its potential applications in research and development. Due to the limited availability of direct experimental data for this specific isomer, information from closely related compounds is included to provide a broader context.

Physicochemical Properties

This compound is a derivative of D-glucose with methyl ethers at positions 2, 3, and 6. Its chemical structure retains free hydroxyl groups at the anomeric (C1) and C4 positions, which are key to its reactivity.[1]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |

| Molecular Formula | C₉H₁₈O₆ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 4234-44-0 | [1] |

| Synonyms | 2,3,6-tri-o-methyl glucose, UNII-60HFA1PEK0 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in water and polar organic solvents. | [2] |

| XLogP3-AA | -1.8 | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general multi-step synthesis can be proposed based on established carbohydrate chemistry methodologies, involving the strategic use of protecting groups to achieve regioselective methylation.

2.1. Generalized Synthesis of a Partially Methylated Glucose Derivative

The following protocol is a representative example of how a partially methylated glucose derivative can be synthesized. This multi-step process involves protection of specific hydroxyl groups, methylation of the unprotected positions, and subsequent deprotection.

Materials:

-

D-glucose

-

Sulfuric acid (catalyst)

-

Benzyl (B1604629) bromide

-

Sodium hydride (NaH)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

-

Aqueous acid (for hydrolysis)

-

Palladium on carbon (Pd/C) (for hydrogenolysis)

-

Appropriate organic solvents (e.g., DMF, THF, Methanol)

Procedure:

-

Protection of C1, C2, C5, and C6: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by reacting it with acetone in the presence of an acid catalyst. This protects all hydroxyl groups except the one at C3.

-

Protection of C3: The remaining free hydroxyl group at C3 is protected, for instance, by benzylation using benzyl bromide and a strong base like sodium hydride.

-

Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed by mild acidic hydrolysis, yielding a compound with free hydroxyls at C5 and C6.

-

Selective Methylation: At this stage, targeted methylation of specific hydroxyl groups would be performed. To achieve 2,3,6-tri-O-methylation, a different protecting group strategy would be necessary from the start. A more plausible route to this compound would involve starting with a precursor where the C4 hydroxyl is protected, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside.

-

Methylation of C2 and C3: The hydroxyl groups at C2 and C3 are methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Removal of Benzylidene Acetal: The benzylidene protecting group is removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to expose the hydroxyls at C4 and C6.

-

Selective Protection of C4: The hydroxyl at C4 would need to be selectively protected.

-

Methylation of C6: The primary hydroxyl at C6 is then methylated.

-

Final Deprotection: All remaining protecting groups are removed to yield the final product, this compound.

-

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.

2.2. Characterization Workflow

The synthesized product must be rigorously characterized to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure, including the specific positions of the methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the remaining hydroxyl groups.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of partially methylated glucose derivatives.

Caption: Generalized synthetic workflow for a partially methylated glucose.

Caption: Logical workflow for the analytical characterization of the product.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Anomeric H (H1) | ~5.2 (α), ~4.6 (β) | Doublet | The chemical shift is highly dependent on the anomeric configuration. |

| H2, H3 | 3.2 - 3.8 | Multiplet | Shifted downfield compared to unsubstituted glucose due to methylation. |

| H4, H5 | 3.4 - 4.0 | Multiplet | H4 is adjacent to a free hydroxyl, which may influence its shift. |

| H6, H6' | 3.6 - 3.9 | Multiplet | Part of a -CH₂-OMe group. |

| -OCH₃ (C2, C3, C6) | 3.3 - 3.6 | Singlets (3) | Three distinct singlets are expected, each integrating to 3 protons. |

| -OH (C1, C4) | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Anomeric C (C1) | ~93 (α), ~97 (β) | The chemical shift is characteristic of the anomeric form. |

| C2, C3 | 80 - 88 | Significantly shifted downfield due to the ether linkage. |

| C4 | ~70 | Expected to be similar to unsubstituted glucose. |

| C5 | ~72 | |

| C6 | ~72 | Shifted downfield compared to unsubstituted glucose. |

| -OCH₃ | 58 - 62 | Three distinct signals are expected for the three methyl carbons. |

Mass Spectrometry: In an electron ionization (EI) mass spectrum, this compound would be expected to undergo fragmentation, leading to a complex pattern. The molecular ion peak (M⁺) at m/z 222 might be weak or absent. Characteristic fragments would arise from the cleavage of C-C bonds and the loss of methoxy (B1213986) groups (-OCH₃) or methanol (B129727) (CH₃OH). Analysis is often performed on derivatized forms, such as the acetylated[3] or trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and provide clearer fragmentation patterns.

Reactivity and Biological Significance

Reactivity: The chemical reactivity of this compound is primarily dictated by the two remaining free hydroxyl groups at the C1 (anomeric) and C4 positions.

-

Glycosylation: The anomeric hydroxyl allows the molecule to act as a glycosyl donor, forming glycosidic bonds with other molecules.

-

Acylation/Alkylation: The hydroxyl group at C4 can be further functionalized through reactions such as acylation (e.g., with acetic anhydride) or alkylation.

-

Oxidation/Reduction: The aldehyde group in the open-chain form can be oxidized to a carboxylic acid or reduced to an alcohol.

Biological Significance and Applications: While direct biological roles of this compound are not well-documented, partially methylated sugars are of significant interest in several areas of research:

-

Carbohydrate Chemistry: It serves as a valuable building block in the synthesis of more complex oligosaccharides and glycoconjugates. The specific pattern of methylation allows for controlled, regioselective reactions at the remaining free hydroxyls.[4]

-

Metabolic Studies: Methylated glucose analogs, such as 3-O-methyl-D-glucose, are crucial tools for studying glucose transport across cell membranes.[5] These analogs are recognized by glucose transporters but are not metabolized, allowing researchers to isolate and measure the transport process itself.[5][6] It is plausible that this compound could be used in similar studies to probe the specificity of different glucose transporters.

-

Glycobiology: Methylation is a natural modification of sugars in various organisms, playing roles in molecular recognition and modulating the physical properties of glycans. Studying synthetic methylated sugars helps in understanding these biological functions.

There is also emerging research on how glucose levels in cells can influence epigenetic modifications like DNA methylation through a process called O-GlcNAcylation, which regulates the activity of enzymes like DNA methyltransferase 1 (DNMT1).[7][8] While this is a distinct process from direct O-methylation of glucose, it highlights the intricate link between glucose metabolism and cellular regulation that is of high interest in drug development, particularly in metabolic diseases and oncology.

References

- 1. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytobank.ca [phytobank.ca]

- 3. Glucose, 2,3,6-trimethyl, acetylated [webbook.nist.gov]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

2,3,6-Tri-o-methyl-d-glucose molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of 2,3,6-Tri-O-methyl-D-glucose, a methylated derivative of D-glucose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug development, and metabolic studies.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₆ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |

| CAS Number | 4234-44-0 | [1][3] |

Experimental Protocols and Methodologies

General Synthetic Approach for Methylated Glucopyranosides

A common strategy for the synthesis of selectively methylated glucose derivatives involves a multi-step process. This often begins with the protection of specific hydroxyl groups, followed by methylation of the unprotected hydroxyls, and finally deprotection. For instance, a synthesis might proceed as follows:

-

Protection of Anomeric Carbon: The synthesis often starts with a glucopyranoside, such as methyl α-D-glucopyranoside, where the anomeric carbon is already protected.

-

Selective Protection of Hydroxyl Groups: Orthogonal protecting groups are used to selectively protect certain hydroxyl groups, leaving the desired positions (in this case, C-2, C-3, and C-6) available for methylation. This can be a challenging step requiring specific reaction conditions.

-

Methylation: The unprotected hydroxyl groups are then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.

-

Deprotection: Finally, the protecting groups from the other hydroxyls are removed to yield the desired this compound.

Analytical Methods for Methylated Glucose Derivatives

The analysis of this compound and similar compounds is crucial for confirming its structure and purity. A common and powerful analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). This method is frequently used for the quantitative analysis of methylated monosaccharides in biological samples. The general workflow for such an analysis is outlined in the diagram below.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of methylated glucose derivatives using GC-MS.

Caption: Generalized workflow for the GC-MS analysis of methylated glucose derivatives.

Biological Significance and Applications

Methylated glucose derivatives, including this compound, are valuable tools in biochemical and physiological research. Because they are often transported by the same mechanisms as glucose but are not readily metabolized, they can be used to study glucose transport across cell membranes and the blood-brain barrier. For instance, 3-O-methyl-D-glucose is a well-established probe for investigating glucose transport kinetics. While specific metabolic pathways involving this compound are not extensively documented, its structural similarity to glucose suggests potential interactions with glucose transporters and enzymes. Further research into the biological activities of this specific isomer could yield valuable insights for drug development, particularly in the context of metabolic disorders.

References

An In-depth Technical Guide to the Synthesis of 2,3,6-Tri-o-methyl-d-glucose Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis for the preparation of 2,3,6-Tri-o-methyl-d-glucose, a valuable standard for research and development in carbohydrate chemistry and related fields. The synthesis relies on a strategic application of protecting groups to achieve regioselective methylation of the D-glucose molecule. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Partially methylated glucose derivatives, such as this compound, are crucial tools in the structural elucidation of complex carbohydrates and play a significant role as standards in analytical applications. The selective synthesis of these compounds is a key challenge in carbohydrate chemistry due to the similar reactivity of the multiple hydroxyl groups on the glucose ring. This guide details a robust and well-documented synthetic route that overcomes these challenges through a series of protection, methylation, and deprotection steps.

Synthetic Strategy Overview

The synthesis of this compound commences with the protection of the anomeric carbon (C1) and the hydroxyl groups at the C4 and C6 positions of D-glucose. This is achieved by converting D-glucose into methyl 4,6-O-benzylidene-α-D-glucopyranoside. This step leaves the hydroxyl groups at C2 and C3 available for methylation. Following the methylation of these positions, the benzylidene protecting group is removed, liberating the hydroxyl groups at C4 and C6. The greater reactivity of the primary hydroxyl group at C6 allows for its selective methylation. Finally, the methyl glycoside at the anomeric center is hydrolyzed to yield the target molecule, this compound.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of Methyl α-D-glucopyranoside

This initial step activates the anomeric position for subsequent protection.

-

Reaction: D-glucose is reacted with methanol (B129727) in the presence of an acid catalyst.

-

Procedure:

-

Suspend anhydrous D-glucose (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or hydrochloric acid).

-

Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from methanol.

-

Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This step protects the hydroxyl groups at C4 and C6.

-

Reaction: Methyl α-D-glucopyranoside is reacted with benzaldehyde (B42025) dimethyl acetal (B89532) in the presence of an acid catalyst.

-

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal (1.3 eq) and a catalytic amount of camphor-10-sulfonic acid.[1]

-

Heat the mixture at 50°C for several hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and neutralize the catalyst with triethylamine.[1]

-

Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]

-

The crude product can be purified by recrystallization.

-

Step 3: Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This step methylates the free hydroxyl groups at C2 and C3.

-

Reaction: The diol from the previous step is treated with a methylating agent in the presence of a strong base.

-

Procedure:

-

Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous DMF or tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath and add sodium hydride (2.2 eq) portion-wise under an inert atmosphere.

-

Stir the mixture for 30-60 minutes at 0°C.

-

Add methyl iodide (2.5 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside by column chromatography on silica (B1680970) gel.

-

Step 4: Removal of the Benzylidene Protecting Group

This step liberates the hydroxyl groups at C4 and C6.

-

Reaction: The benzylidene acetal is cleaved under acidic conditions.

-

Procedure:

-

Dissolve the methylated product from the previous step in a mixture of acetic acid and water.

-

Heat the solution at reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize the acetic acid with a base such as sodium bicarbonate.

-

Concentrate the solution under reduced pressure to remove the solvents.

-

The resulting methyl 2,3-di-O-methyl-α-D-glucopyranoside can be purified by column chromatography.

-

Step 5: Selective Methylation of the 6-OH Group

This step selectively methylates the primary hydroxyl group at C6. The primary hydroxyl group at C6 is sterically less hindered and therefore more reactive than the secondary hydroxyl group at C4, allowing for regioselective methylation under controlled conditions.

-

Reaction: The diol is treated with a methylating agent under conditions that favor reaction at the primary hydroxyl group.

-

Procedure:

-

Dissolve the diol from the previous step (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a methylating agent such as methyl trifluoromethanesulfonate (B1224126) (MeOTf) (1.1 eq) in the presence of a sterically hindered base like 2,6-di-tert-butylpyridine.

-

Monitor the reaction closely by TLC to avoid over-methylation.

-

Once the starting material is consumed, quench the reaction with methanol.

-

Allow the mixture to warm to room temperature, dilute with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product, methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside, by column chromatography.

-

Step 6: Hydrolysis of the Methyl Glycoside

This final step removes the methyl group at the anomeric center to yield the target compound.

-

Reaction: The methyl glycoside is hydrolyzed under acidic conditions.

-

Procedure:

-

Dissolve methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside in a dilute aqueous acid solution (e.g., 1 M HCl or trifluoroacetic acid).

-

Heat the mixture at a moderate temperature (e.g., 80-100°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Concentrate the solution under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | D-Glucose | Methanol, Acetyl Chloride (cat.) | Methanol | Reflux | Varies |

| 2 | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid (cat.) | DMF | 50 | 6[1] |

| 3 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Sodium Hydride, Methyl Iodide | DMF/THF | 0 to RT | Overnight |

| 4 | Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | Acetic Acid, Water | Acetic Acid/Water | Reflux | Varies |

| 5 | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Methyl Trifluoromethanesulfonate, 2,6-di-tert-butylpyridine | Dichloromethane | -78 | Varies |

| 6 | Methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside | Dilute HCl or TFA | Water | 80-100 | Varies |

Table 2: Expected Yields and Purification Methods

| Step | Product | Expected Yield (%) | Purification Method |

| 1 | Methyl α-D-glucopyranoside | High | Recrystallization |

| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | ~76[1] | Recrystallization |

| 3 | Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | High | Column Chromatography |

| 4 | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Moderate to High | Column Chromatography |

| 5 | Methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside | Moderate | Column Chromatography |

| 6 | This compound | Moderate to High | Column Chromatography |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₆ |

| Molecular Weight | 222.24 g/mol [1] |

| Appearance | Colorless syrup or solid |

| ¹H NMR (CDCl₃) | Characteristic peaks for methoxy (B1213986) groups and sugar protons. |

| ¹³C NMR (CDCl₃) | Characteristic peaks for sugar carbons and methoxy carbons. |

| Mass Spectrometry | [M+Na]⁺ or other appropriate adducts confirming the molecular weight. |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the overall experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Overall experimental workflow for the synthesis.

References

CAS number for 2,3,6-Tri-o-methyl-d-glucose

An In-Depth Technical Guide to 2,3,6-Tri-o-methyl-d-glucose for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a methylated derivative of D-glucose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound in glycobiology, metabolic studies, and as a tool for investigating glucose transport mechanisms.

Chemical and Physical Properties

This compound is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, and 6 of D-glucose have been replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties and biological reactivity compared to its parent molecule.

| Property | Value | Source |

| CAS Number | 4234-44-0 | [1] |

| Molecular Formula | C9H18O6 | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| IUPAC Name | 2,3,6-tri-O-methyl-aldehydo-D-gluco-hexose | [2] |

| Canonical SMILES | COC1C(C(C(C(C1O)O)OC)O)OC | [2] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical pathway based on common techniques in carbohydrate synthesis.

-

Starting Material: Methyl α-D-glucopyranoside. The anomeric methyl group protects the C1 hydroxyl.

-

Protection of 4,6-Hydroxyls: React methyl α-D-glucopyranoside with benzylidene bromide in the presence of pyridine (B92270) to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. This protects the C4 and C6 hydroxyl groups.

-

Methylation of 2,3-Hydroxyls: Treat the product from step 2 with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF). This will yield methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside.

-

Removal of Benzylidene Acetal (B89532): The benzylidene group is removed by catalytic hydrogenation (e.g., H2, Pd/C) or mild acid hydrolysis to expose the hydroxyl groups at C4 and C6. This results in methyl 2,3-di-O-methyl-α-D-glucopyranoside.

-

Selective Protection of C4-Hydroxyl: This is a challenging step requiring a bulky protecting group that will preferentially react at the more accessible C6-hydroxyl. Alternatively, a selective opening of a 4,6-O-stannylene acetal can be used to functionalize the C6 position.

-

Methylation of C6-Hydroxyl: After protecting the C4 position, the C6 hydroxyl is methylated using MeI and NaH.

-

Deprotection: Removal of the C4 protecting group and the anomeric methyl glycoside under appropriate conditions will yield the final product, this compound.

-

Purification and Characterization: The final compound should be purified using column chromatography and characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Potential Research Applications and Experimental Workflows

The specific methylation pattern of this compound makes it a valuable tool for several areas of research. Unlike D-glucose, its methylated nature may prevent it from being fully metabolized, allowing it to act as a tracer or inhibitor in various biological systems.

Glucose Transport Studies

Methylated glucose analogs, such as 3-O-methyl-D-glucose, are well-known for their use in studying glucose transport across cell membranes, as they are recognized by glucose transporters but are poor substrates for glycolysis.[4][5][6] this compound could be used to investigate the specificity and kinetics of various glucose transporters (GLUTs).

References

- 1. 4234-44-0_2,3,6-tri-O-methyl-D-glucoseCAS号:4234-44-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-O-methyl-D-glucose improves desiccation tolerance of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

An In-depth Technical Guide to the Discovery of Partially Methylated Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partially methylated glucose derivatives represent a pivotal class of molecules at the intersection of chemistry and biology. Their unique structural features, where specific hydroxyl groups on the glucose scaffold are selectively replaced by methoxy (B1213986) groups, play a crucial role in a multitude of biological processes. This selective methylation significantly influences molecular recognition, bioavailability, and metabolic stability, making these compounds highly attractive targets for drug discovery and development.[1] The precise positioning of methyl groups can modulate the interaction of carbohydrates with their receptors, impacting signaling pathways and cellular responses.[1] This technical guide provides a comprehensive overview of the discovery of partially methylated glucose derivatives, detailing their synthesis, characterization, and biological significance.

Synthesis of Partially Methylated Glucose Derivatives

The synthesis of partially methylated glucose derivatives with high regioselectivity is a significant challenge in carbohydrate chemistry. The presence of multiple hydroxyl groups with similar reactivity necessitates the use of carefully designed synthetic strategies.

The Haworth Methylation Method

A classical approach to glucose methylation is the Haworth method, which involves the treatment of glucose with dimethyl sulfate (B86663) and a base, typically sodium hydroxide (B78521).[2] This method often leads to a mixture of products with varying degrees of methylation at different positions.[1] While effective for producing a range of methylated derivatives for analytical standards, achieving high selectivity for a single, partially methylated isomer is challenging under these conditions.[1]

Regioselective Synthesis Using Protecting Groups

To achieve regioselective methylation, a more controlled approach employing protecting groups is necessary. This strategy involves the selective protection of all but the target hydroxyl group(s), followed by methylation and subsequent deprotection. The choice of protecting groups is critical and depends on their stability under methylation conditions and the ease of their selective removal.

Typical Protecting Group Strategy:

-

Protection of Anomeric Carbon: The anomeric hydroxyl group is typically protected first, often as a methyl glucoside, to prevent the formation of anomeric mixtures in subsequent steps.

-

Selective Protection of Hydroxyl Groups: A variety of protecting groups can be employed to differentiate the remaining hydroxyl groups. For instance, trityl chloride is often used for the selective protection of the primary hydroxyl group at C-6 due to its steric bulk. Acetal and ketal protecting groups, such as benzylidene, can be used to protect vicinal diols (e.g., C-4 and C-6).

-

Methylation: The unprotected hydroxyl group(s) are then methylated using reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride).

-

Deprotection: The protecting groups are removed under specific conditions that do not affect the newly introduced methyl ether(s). For example, acid-labile protecting groups like trityl and benzylidene are removed under acidic conditions, while benzyl (B1604629) ethers are typically removed by hydrogenolysis.

Experimental Protocols

General Protocol for Regioselective Synthesis of 3-O-Methyl-D-Glucose

This protocol outlines a representative synthesis of a partially methylated glucose derivative, 3-O-methyl-D-glucose, utilizing protecting group chemistry.

Materials:

-

D-glucose

-

Anhydrous methanol (B129727)

-

Acetyl chloride

-

Trityl chloride

-

Methyl iodide

-

Sodium hydride

-

Hydrochloric acid

-

Solvents (DMF, Chloroform, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Methyl α-D-glucopyranoside: D-glucose is dissolved in anhydrous methanol containing a catalytic amount of acetyl chloride and refluxed to produce methyl α-D-glucopyranoside. The product is purified by crystallization.

-

Protection of the C-6 Hydroxyl Group: Methyl α-D-glucopyranoside is reacted with trityl chloride in pyridine to selectively protect the primary hydroxyl group at the C-6 position, yielding methyl 6-O-trityl-α-D-glucopyranoside.

-

Protection of C-2 and C-4 Hydroxyl Groups: The C-2 and C-4 hydroxyl groups are then protected, for example, by forming a benzylidene acetal.

-

Methylation of the C-3 Hydroxyl Group: The resulting compound with a free hydroxyl group at C-3 is dissolved in an anhydrous solvent like DMF. Sodium hydride is added, followed by methyl iodide, to methylate the C-3 hydroxyl group.

-

Deprotection: The trityl and benzylidene protecting groups are removed by acid hydrolysis to yield 3-O-methyl-α-D-glucopyranoside.

-

Hydrolysis of the Glycoside: The methyl glycoside is hydrolyzed with dilute acid to afford the final product, 3-O-methyl-D-glucose.

-

Purification: The final product is purified by column chromatography on silica gel.

Haworth Methylation of Glucose

Materials:

-

D-glucose

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

D-glucose is dissolved in water, and 30% sodium hydroxide solution and dimethyl sulfate are added portion-wise with vigorous stirring and cooling to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The reaction is then carefully acidified with hydrochloric acid.

-

The methylated glucose derivatives are extracted with a suitable organic solvent.

-

The solvent is evaporated, and the resulting mixture of partially methylated glucoses can be separated by chromatography.

Characterization of Partially Methylated Glucose Derivatives

The unambiguous identification of partially methylated glucose isomers requires a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of partially methylated glucose derivatives, typically after their conversion to more volatile derivatives such as partially methylated alditol acetates (PMAAs).[3] The retention time in the gas chromatogram provides information on the specific isomer, while the mass spectrum reveals the fragmentation pattern, which is indicative of the methylation positions.[3][4]

General Fragmentation Rules for PMAAs:

-

Cleavage of the carbon-carbon bond in the alditol chain is the primary fragmentation pathway.[3][4]

-

Fission between two methoxylated carbons is more favorable than between a methoxylated and an acetoxylated carbon, which in turn is more favorable than cleavage between two acetoxylated carbons.[3]

-

The resulting fragments can help deduce the positions of the methyl and acetyl groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of partially methylated glucose derivatives.

-

¹H NMR: The chemical shifts and coupling constants of the protons provide detailed information about the stereochemistry and substitution pattern of the glucose ring. The signals of protons attached to methylated carbons are typically shifted downfield.

-

¹³C NMR: The ¹³C chemical shifts are highly sensitive to the substitution pattern. Methylation of a hydroxyl group causes a significant downfield shift of the attached carbon and smaller upfield or downfield shifts of adjacent carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the purification and analysis of partially methylated glucose derivatives.[1] Reversed-phase HPLC can be used to separate different isomers based on their polarity.

Quantitative Data

Synthetic Yields

The yields of partially methylated glucose derivatives are highly dependent on the synthetic strategy and reaction conditions. Regioselective methods employing protecting groups generally offer higher yields of a specific isomer compared to direct methylation methods like the Haworth procedure.

| Derivative | Synthetic Method | Reported Yield (%) | Reference |

| 1,6-di-O-acetyl-3-O-benzyl-D-glucose | Regioselective acetylation | 90 | [5] |

| Methyl 6-O-trityl-α-D-glucopyranoside | Tritylation | 61 | [6] |

| 6-O-acetyl-D-glucopyranose | Regioselective silylation and acetylation | Not specified | [5] |

| 3,4,6-Tri-O-methyl-D-glucose | Multi-step synthesis with protecting groups | Not specified | [7][8] |

| 2,3,4,6-Tetramethyl-d-glucose | Haworth Methylation | 46-55 | [9] |

| α-Methyl-d-glucoside | Fischer glycosidation | 48.5-49.5 | [10] |

Biological Activity

Partially methylated glucose derivatives have shown promising biological activities, particularly in the context of cancer therapy. The following table summarizes the IC50 values of some derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (lung carcinoma) | 5.988 ± 0.12 | [11] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (breast cancer) | 39.0 | [11] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (breast cancer) | 35.1 | [11] |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (breast cancer) | 37 | [12] |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 (breast cancer) | 48 | [12] |

| Quercetin | MCF-7 (breast cancer) | 73 | [12] |

| Quercetin | MDA-MB-231 (breast cancer) | 85 | [12] |

| Thiazolidinedione derivative 7c | MCF-7 (breast cancer) | 7.78 | [13] |

| Thiazolidinedione derivative 6c | HCT116 (colon cancer) | 7.11 | [13] |

Signaling Pathways and Biological Roles

Partially methylated glucose derivatives are key players in molecular recognition events, particularly in the context of glycan-binding proteins such as lectins. The methylation pattern on a glycan can significantly alter its binding affinity and specificity to a lectin, thereby modulating downstream signaling pathways.

The Lectin Pathway of the Complement System

The lectin pathway is an essential component of the innate immune system that is activated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens.[14][15][16][17] MBL specifically recognizes terminal mannose, N-acetylglucosamine, and glucose residues with equatorial 3- and 4-hydroxyl groups.[14] The presence and position of methyl groups on these sugars can influence MBL binding and subsequent complement activation.

The binding of MBL to a pathogen surface initiates a cascade of enzymatic reactions involving MBL-associated serine proteases (MASPs), leading to the cleavage of complement components C4 and C2.[15][16] This results in the formation of the C3 convertase (C4b2a), which is a central enzyme in the complement system that amplifies the immune response by cleaving C3 into C3a and C3b.[15]

Caption: The Lectin Pathway of the Complement System.

Experimental Workflow for Synthesis and Characterization

The overall process for the discovery and analysis of a partially methylated glucose derivative can be summarized in a logical workflow.

Caption: General workflow for the synthesis and evaluation of partially methylated glucose derivatives.

Conclusion

The discovery and development of partially methylated glucose derivatives is a dynamic and promising field of research. The ability to precisely control the methylation pattern on the glucose scaffold opens up new avenues for the design of novel therapeutic agents with enhanced specificity and efficacy. The detailed synthetic protocols, characterization techniques, and understanding of their biological roles, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of these fascinating molecules and unlock their full therapeutic potential. Continued innovation in synthetic methodologies and a deeper understanding of the intricate signaling pathways they modulate will undoubtedly lead to the development of next-generation carbohydrate-based drugs.

References

- 1. [Preparation of partially methylated glucose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haworth Methylation [drugfuture.com]

- 3. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]

- 4. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lectin pathway - Wikipedia [en.wikipedia.org]

- 15. sinobiological.com [sinobiological.com]

- 16. youtube.com [youtube.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of 2,3,6-Tri-O-methyl-D-glucose in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the structural elucidation of complex polysaccharides is a paramount challenge. Among the arsenal (B13267) of analytical techniques, methylation analysis stands out as a cornerstone method, and within this technique, 2,3,6-Tri-O-methyl-D-glucose emerges as a critical derivative for pinpointing specific glycosidic linkages. This technical guide provides a comprehensive overview of the role of this compound, its synthesis, and its application in the structural analysis of polysaccharides, tailored for researchers, scientists, and professionals in drug development.

Core Principles: Unmasking Polysaccharide Architecture

The fundamental principle behind methylation analysis is to convert all free hydroxyl groups in a polysaccharide to methyl ethers. Subsequent acid hydrolysis cleaves the glycosidic bonds, yielding partially methylated monosaccharides. The positions of the remaining free hydroxyl groups on these monosaccharides correspond to the points of glycosidic linkage in the original polymer. This compound is a key product of this analysis, indicating a glucose residue that was linked through its 1 and 4 positions, a common linkage in many important polysaccharides like cellulose (B213188) and amylose.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its identification and quantification. The following table summarizes key computed data for this compound.[1]

| Property | Value |

| Molecular Formula | C₉H₁₈O₆ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |

| CAS Number | 4234-44-0 |

| XLogP3-AA (Computed) | -1.8 |

| Hydrogen Bond Donor Count (Computed) | 2 |

| Hydrogen Bond Acceptor Count (Computed) | 6 |

| Rotatable Bond Count (Computed) | 7 |

| Exact Mass (Computed) | 222.11033829 Da |

| Monoisotopic Mass (Computed) | 222.11033829 Da |

| Topological Polar Surface Area (Computed) | 85.2 Ų |

| Heavy Atom Count (Computed) | 15 |

Experimental Protocols

Accurate and reproducible experimental procedures are the bedrock of reliable structural analysis. This section details the synthesis of this compound as a reference standard and the comprehensive methylation analysis of a polysaccharide.

Synthesis of this compound (Reference Standard)

The selective methylation of glucose to produce this compound requires a strategic use of protecting groups to mask the hydroxyl groups at the C-1 and C-4 positions. A general approach involves the following steps[2]:

-

Protection of C-1 and C-4 Hydroxyls: A common strategy is to first form a methyl glucoside to protect the anomeric hydroxyl group (C-1). Subsequent protection of the C-4 hydroxyl can be achieved through the formation of a cyclic acetal (B89532), for instance, a benzylidene acetal that spans C-4 and C-6, followed by regioselective opening to free the C-6 hydroxyl.

-

Methylation: The unprotected hydroxyl groups at C-2, C-3, and C-6 are then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The protecting groups at C-1 and C-4 are subsequently removed under specific conditions that do not affect the newly formed methyl ethers. For example, the methyl glycoside can be hydrolyzed with dilute acid.

Methylation Analysis of Polysaccharides

This protocol outlines the complete workflow for the methylation analysis of a polysaccharide, leading to the formation of partially methylated alditol acetates (PMAAs) for GC-MS analysis.

Materials:

-

Polysaccharide sample (dried)

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Sodium hydroxide (B78521) (powdered)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride (B1165640)

-

1-methylimidazole

-

Dichloromethane (DCM)

-

Water (deionized)

Procedure:

-

Permethylation:

-

Dissolve the dried polysaccharide sample in anhydrous DMSO.

-

Add powdered sodium hydroxide and stir the suspension.

-

Slowly add methyl iodide and continue stirring at room temperature.

-

Quench the reaction with water and extract the permethylated polysaccharide with dichloromethane.

-

Wash the organic layer with water and evaporate the solvent.

-

-

Hydrolysis:

-

Hydrolyze the permethylated polysaccharide with 2M trifluoroacetic acid at 121°C for 2 hours.

-

Remove the acid by evaporation under a stream of nitrogen.

-

-

Reduction:

-

Dissolve the resulting partially methylated monosaccharides in water.

-

Add an aqueous solution of sodium borodeuteride (NaBD₄) to reduce the monosaccharides to their corresponding alditols. The use of deuteride (B1239839) at the C-1 position aids in the later mass spectral identification.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Neutralize the reaction with acetic acid and evaporate to dryness. Co-evaporate with methanol (B129727) several times to remove borates.

-

-

Acetylation:

-

Acetylate the partially methylated alditols by adding acetic anhydride and 1-methylimidazole.

-

Heat the mixture at 100°C for 1 hour.

-

After cooling, add water and extract the partially methylated alditol acetates (PMAAs) into dichloromethane.

-

Wash the organic layer, dry it, and concentrate for GC-MS analysis.

-

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the logical workflow of methylation analysis and the key chemical transformations involved.

Caption: Workflow of Polysaccharide Methylation Analysis.

Caption: Key Chemical Transformations in Methylation Analysis.

Data Presentation and Interpretation

The final step in methylation analysis is the separation and identification of the PMAAs by gas chromatography-mass spectrometry (GC-MS). The retention time of each PMAA is characteristic of the parent monosaccharide and its methylation pattern. The mass spectrum provides information on the positions of the methyl and acetyl groups, allowing for the unambiguous determination of the linkage positions. For example, the mass spectrum of the alditol acetate of this compound will show characteristic fragmentation patterns that confirm the locations of the methyl ethers and the acetyl groups (at the former linkage sites).

Role in Drug Development and Biological Research

While this compound itself does not appear to have a direct role in biological signaling or metabolic pathways, its formation as a product of methylation analysis is crucial for the structural characterization of polysaccharides with therapeutic potential. Many biologically active polysaccharides, including those with immunomodulatory, anti-cancer, or anti-viral properties, derive their function from their specific three-dimensional structure, which is dictated by their glycosidic linkages. Therefore, the accurate determination of these linkages, facilitated by the identification of derivatives like this compound, is an indispensable step in the development of carbohydrate-based drugs and therapies. The metabolic stability of some O-methylated glucose derivatives, such as 3-O-methyl-D-glucose, has been studied to validate their use as tracers in metabolic research, but this compound is primarily recognized as an analytical tool.[3]

Conclusion

This compound is a cornerstone molecule in the field of carbohydrate chemistry, serving as a critical indicator of 1,4-glycosidic linkages in polysaccharides. A comprehensive understanding of its properties, synthesis, and role in methylation analysis is essential for researchers and scientists working on the structural elucidation of complex carbohydrates. The detailed protocols and conceptual frameworks provided in this guide are intended to equip professionals in academia and industry with the knowledge required to effectively utilize this powerful analytical approach in their research and development endeavors.

References

foundational principles of polysaccharide methylation analysis

An In-depth Technical Guide to the Foundational Principles of Polysaccharide Methylation Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide methylation analysis is a powerful and fundamental technique for the structural elucidation of complex carbohydrates.[1][2][3] It provides detailed information about the glycosidic linkages between monosaccharide residues within a polysaccharide, including the positions of branching points.[4] This knowledge is crucial in various fields, including glycobiology, materials science, and drug development, where the structure of a polysaccharide dictates its function and biological activity. This guide provides an in-depth overview of the core principles, methodologies, and data interpretation involved in this analytical process.

Core Principles of Methylation Analysis

The central concept of methylation analysis is to chemically label the free hydroxyl (-OH) groups on the sugar residues of a polysaccharide. The positions that are not methylated are those involved in glycosidic linkages or constitute the pyranose/furanose ring structure. The entire process can be broken down into four key stages: permethylation, hydrolysis, reduction, and acetylation.[1][4]

-

Permethylation: In this initial and critical step, all free hydroxyl groups on the polysaccharide are converted to methyl ethers (-OCH₃) using a methylating agent. This must be a complete reaction to ensure accurate results.

-

Hydrolysis: The permethylated polysaccharide is then hydrolyzed, typically with a strong acid, to break the glycosidic bonds and release the constituent partially methylated monosaccharides.

-

Reduction: The aldehyde group at the C1 position of the resulting monosaccharides is reduced to a primary alcohol, converting the sugars into their corresponding alditols. This step prevents the formation of multiple anomeric forms in the subsequent gas chromatography analysis. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), introduces a deuterium (B1214612) label at C1, which aids in mass spectrometry interpretation.[5]

-

Acetylation: The newly formed hydroxyl groups (from the broken glycosidic linkages and the reduced C1) are then acetylated. This creates volatile derivatives known as Partially Methylated Alditol Acetates (PMAAs), which are amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

Methylation Methods

Over the years, various methods for polysaccharide methylation have been developed.

Modern Method: Ciucanu and Kerek

The most widely used modern technique is the method developed by Ciucanu and Kerek.[5][6] This method utilizes powdered sodium hydroxide (B78521) (NaOH) as the base and methyl iodide (CH₃I) as the methylating agent in a dimethyl sulfoxide (B87167) (DMSO) solvent.[5][7] The strong basicity of the powdered NaOH in DMSO is highly effective at deprotonating all hydroxyl groups, leading to a rapid and complete permethylation, which is crucial for accurate linkage analysis.[5][7] This method is particularly advantageous for its efficiency and its ability to methylate even complex and crystalline polysaccharides.[5]

Historical Methods

-

Haworth Methylation: Developed by Walter Norman Haworth, this method employs dimethyl sulfate (B86663) and sodium hydroxide.[8] While foundational, it often requires multiple reaction cycles to achieve complete methylation.[8]

-

Purdie Methylation: Thomas Purdie and James Irvine developed a method using methyl iodide with silver oxide.[9][10] This technique is milder than the Haworth method but can also be slow and require repeated treatments.[9][10]

Analysis of Partially Methylated Alditol Acetates (PMAAs) by GC-MS

The resulting mixture of PMAAs is separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][11]

-

Gas Chromatography (GC): The volatile PMAA derivatives are separated based on their boiling points and interactions with the GC column. The retention time of each peak can be compared to known standards for initial identification.[7]

-

Mass Spectrometry (MS): As the separated PMAAs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each PMAA. The fragmentation pattern, which primarily occurs between the carbon atoms of the alditol chain, reveals the positions of the methyl and acetyl groups.[12][13] Specifically, cleavage is favored between two methoxylated carbons, followed by cleavage between a methoxylated and an acetoxylated carbon. Cleavage between two acetoxylated carbons is the least likely.[12] By interpreting these fragmentation patterns, the original positions of the glycosidic linkages can be deduced.[12][14] The Complex Carbohydrate Research Center (CCRC) maintains a spectral database of PMAAs that is a valuable resource for identifying unknown derivatives.[15]

Detailed Experimental Protocols

The following are generalized protocols for the key steps in polysaccharide methylation analysis. Researchers should optimize these protocols based on the specific characteristics of their polysaccharide samples.

Protocol 1: Permethylation (Ciucanu and Kerek Method)

-

Sample Preparation: Dry 1-5 mg of the polysaccharide sample thoroughly and place it in a reaction vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial. The sample should be stirred or sonicated until it is fully dissolved or well-suspended. For poorly soluble polysaccharides, heating at 60°C may be necessary.[5]

-

Base Addition: Add approximately 20 mg of freshly powdered sodium hydroxide to the sample solution.

-

Methylation: Add 0.5 mL of methyl iodide (CH₃I) to the mixture.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for at least 1 hour. The reaction can also be facilitated by sonication in a water bath.[7]

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the permethylated polysaccharide with a suitable organic solvent, such as dichloromethane. The organic phase is then washed with water to remove any remaining reagents.

-

Purification: The organic layer containing the permethylated product is dried and the solvent is evaporated. The completeness of methylation can be checked by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the hydroxyl (-OH) stretching band.[16]

Protocol 2: Hydrolysis

-

Acid Addition: To the dried permethylated polysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Hydrolysis Reaction: Seal the vial and heat it at 120°C for 2 hours to cleave the glycosidic linkages.

-

Acid Removal: Cool the vial and evaporate the TFA under a stream of nitrogen or with a rotary evaporator. To ensure complete removal of the acid, methanol (B129727) can be added and co-evaporated several times.[17]

Protocol 3: Reduction

-

Reductant Preparation: Prepare a solution of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium (B1175870) hydroxide.

-

Reduction Reaction: Dissolve the dried, partially methylated monosaccharides in 0.5 mL of the NaBD₄ solution and allow the reaction to proceed at room temperature for at least 2 hours.

-

Quenching: Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

-

Borate (B1201080) Removal: Evaporate the sample to dryness. Remove the resulting borate salts by repeated co-evaporation with a solution of 10% acetic acid in methanol, followed by co-evaporation with methanol alone.[17]

Protocol 4: Acetylation

-

Acetylation Reagents: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine (B92270) to the dried, partially methylated alditols.

-

Acetylation Reaction: Seal the vial and heat at 100°C for 10-20 minutes.[18]

-

Workup: Cool the reaction mixture. Evaporate the excess reagents under a stream of nitrogen. Add toluene (B28343) and evaporate to aid in the removal of residual acetic anhydride.

-

Extraction: Partition the resulting PMAAs between water and dichloromethane. Collect the organic layer containing the PMAAs.

-

Final Preparation: Dry the organic layer, evaporate the solvent, and redissolve the final PMAA products in a suitable solvent (e.g., acetone (B3395972) or hexane) for GC-MS analysis.

Data Presentation

The quantitative data obtained from GC-MS analysis is typically presented as the relative molar percentage of each identified PMAA. This provides insight into the prevalence of different linkage types within the polysaccharide.

Table 1: Example Glycosidic Linkage Composition of a Hypothetical Xylan Polysaccharide Determined by Methylation Analysis.

| PMAA Derivative | Inferred Linkage | Relative Molar % |

| 2,3,5-tri-O-methyl-1,4-di-O-acetyl-xylitol | Terminal Xylopyranose (T-Xylp) | 5.2 |

| 2,3-di-O-methyl-1,4,5-tri-O-acetyl-xylitol | 4-linked Xylopyranose (4-Xylp) | 78.5 |

| 2-O-methyl-1,3,4,5-tetra-O-acetyl-xylitol | 3,4-linked Xylopyranose (3,4-Xylp) | 16.3 |

Mandatory Visualization

The following diagram illustrates the complete workflow of polysaccharide methylation analysis.

Caption: Workflow of polysaccharide glycosidic linkage analysis.

References

- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]

- 4. ast.uga.edu [ast.uga.edu]

- 5. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]

- 6. Ciucanu, I. and Kerek, K. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]

- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 8. Haworth Methylation [drugfuture.com]

- 9. Purdie Methylation [drugfuture.com]

- 10. Purdie Methylation [drugfuture.com]

- 11. daneshyari.com [daneshyari.com]

- 12. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]

- 13. scispace.com [scispace.com]

- 14. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]

- 15. CCRC Spectral Database -- PMAA [glygen.ccrc.uga.edu]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Methylation analysis with carboxyl reduction of the native polysaccharide [stenutz.eu]

Preliminary Investigation of 2,3,6-Tri-O-methyl-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation of 2,3,6-Tri-O-methyl-D-glucose, a partially methylated derivative of D-glucose. While not extensively characterized in biological systems, its structural features suggest significant potential as a tool in carbohydrate research and as a synthetic building block. This document outlines the known chemical and physical properties of the compound, proposes a detailed multi-step synthesis protocol based on established carbohydrate chemistry, and describes its primary application in the structural elucidation of polysaccharides via methylation analysis. Furthermore, this guide explores its potential biological role as a metabolic probe for studying glucose transport and glycolysis, drawing parallels with other methylated glucose analogs. The information is intended to serve as a foundational resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a derivative of D-glucose with methyl ethers at positions 2, 3, and 6. The presence of free hydroxyl groups at positions 1 (as a hemiacetal) and 4 dictates its chemical reactivity and potential for further derivatization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₆ | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | PubChem[1] |

| CAS Number | 4234-44-0 | ChemSrc[2] |

| Canonical SMILES | COC--INVALID-LINK--OC)OC)O">C@HO | PubChem[1] |

| Computed XLogP3 | -1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 222.11033829 g/mol | PubChem[1] |

| Monoisotopic Mass | 222.11033829 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

A direct, one-pot synthesis of this compound is challenging due to the similar reactivity of the hydroxyl groups. A plausible synthetic route involves a multi-step process utilizing protecting groups to achieve regioselective methylation. The following protocol is a proposed pathway based on established methods in carbohydrate chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from a suitably protected glucose derivative, such as methyl α-D-glucopyranoside. The strategy involves protecting the C-4 hydroxyl group, methylating the remaining free hydroxyls at C-2, C-3, and C-6, and subsequently deprotecting the C-4 position.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials: Methyl α-D-glucopyranoside, benzaldehyde (B42025) dimethyl acetal, p-toluenesulfonic acid (catalyst), sodium hydride (NaH), methyl iodide (CH₃I), N,N-dimethylformamide (DMF), sodium cyanoborohydride (NaCNBH₃), hydrochloric acid (HCl), and appropriate solvents for reaction and purification.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dissolve methyl α-D-glucopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature under reduced pressure to remove methanol.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate under vacuum.

-

Purify the product by recrystallization or column chromatography.

Step 2: Methylation of C-2 and C-3 Hydroxyl Groups

-

Dissolve the product from Step 1 in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

-

After hydrogen evolution ceases, add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Extract the product with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product.

Step 3: Regioselective Opening of the Benzylidene Acetal

-

Dissolve the methylated product from Step 2 in a suitable solvent (e.g., THF) containing molecular sieves.

-

Add sodium cyanoborohydride and slowly add a solution of ethereal HCl.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction, filter, and concentrate the filtrate.

-

Purify the resulting methyl 2,3-di-O-methyl-6-O-benzyl-α-D-glucopyranoside.

Step 4: Methylation of the C-6 Hydroxyl Group

-

Repeat the methylation procedure described in Step 2 on the product from Step 3 to methylate the C-6 hydroxyl group.

Step 5: Deprotection and Hydrolysis

-

The benzyl (B1604629) group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).

-

The resulting methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside is then subjected to acid hydrolysis (e.g., with dilute HCl or trifluoroacetic acid) to cleave the glycosidic bond.

-

Neutralize the reaction mixture and purify the final product, this compound, by chromatography.

Applications in Research and Drug Development

Structural Analysis of Polysaccharides

A primary application of this compound is as a reference standard in the methylation analysis of polysaccharides. This technique is crucial for determining the linkage patterns of monosaccharide units within a complex carbohydrate.

Experimental Workflow for Polysaccharide Methylation Analysis:

-

Permethylation: The polysaccharide is treated with a methylating agent (e.g., methyl iodide and sodium hydride) to convert all free hydroxyl groups to methyl ethers.

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed to break the glycosidic linkages, yielding a mixture of partially methylated monosaccharides.

-

Reduction and Acetylation: The mixture is then reduced (e.g., with sodium borohydride) and acetylated (with acetic anhydride) to produce partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The resulting PMAAs are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identification: The fragmentation pattern of the PMAAs in the mass spectrometer and their retention times are compared to those of authentic standards, such as the alditol acetate (B1210297) of this compound. The identification of this specific derivative would indicate the presence of a (1→4)-linked glucose residue within the original polysaccharide that was not a branch point.[3][4][5]

Caption: General workflow of polysaccharide methylation analysis.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific biological activities of this compound or its involvement in signaling pathways. However, based on the known metabolism of glucose and the properties of other methylated glucose analogs, we can infer its likely behavior and potential applications as a research tool.

Potential as a Metabolic Probe

The initial step of glycolysis involves the phosphorylation of glucose at the C-6 position by hexokinase, followed by isomerization which involves the C-1 and C-2 positions. Methylation at positions 2, 3, and 6 would likely render this compound resistant to metabolism through the glycolytic pathway.

-

Inhibition of Phosphorylation: The methyl group at C-6 may sterically hinder or prevent phosphorylation by hexokinase.

-

Blocked Isomerization: Methylation at C-2 would block the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase.

Therefore, this compound could potentially serve as a non-metabolizable probe for studying glucose transport. Similar to 3-O-methyl-D-glucose, which is widely used for this purpose, the 2,3,6-isomer could be used to investigate the kinetics and inhibition of glucose transporters (GLUTs) without the confounding effects of downstream metabolism.[6][7][8] This makes it a potentially valuable tool in cancer research, where aberrant glucose metabolism and transport are hallmarks.[9][10][11][12]

Caption: Hypothesized interaction of this compound with the glycolytic pathway.

Conclusion and Future Directions

This compound is a valuable, albeit understudied, chemical entity. Its primary established role is as a standard in the structural analysis of complex carbohydrates. The proposed synthetic pathway, based on established methodologies, provides a roadmap for its preparation in the laboratory.

The most significant area for future investigation lies in the exploration of its biological properties. Its predicted resistance to glycolysis suggests its potential as a specific probe for studying glucose transport mechanisms. Research in this area could have implications for understanding and targeting diseases characterized by altered glucose metabolism, such as cancer and diabetes. Further studies are warranted to confirm its interaction with glucose transporters and its metabolic fate in various cell types. This would solidify its role as a tool for researchers in the fields of biochemistry, pharmacology, and drug development.

References

- 1. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:4234-44-0 | Chemsrc [chemsrc.com]

- 3. Structural Analysis of a Polysaccharide A polysaccharide of unknown struc.. [askfilo.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]

- 10. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of 2,3,6-Tri-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2,3,6-Tri-O-methyl-D-glucose. A partially methylated derivative of D-glucose, this compound is of significant interest in carbohydrate chemistry, particularly as a reference standard in the structural elucidation of polysaccharides and glycoconjugates. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of its physical properties, and presents logical workflows relevant to its application in structural analysis.

Physical and Chemical Properties

This compound is a monosaccharide derivative in which methyl groups have replaced the hydrogen atoms of the hydroxyl groups at positions 2, 3, and 6. This modification alters its chemical properties, particularly its solubility and reactivity, making it a crucial analyte in methylation analysis for determining glycosidic linkages in complex carbohydrates.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It should be noted that while computational data is available, specific experimental values for properties such as melting and boiling points are not extensively reported in common chemical databases.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |

| Molecular Formula | C₉H₁₈O₆ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Exact Mass | 222.11033829 Da | [1] |